molecular formula C10H12N4O6S B057017 Isatoribine CAS No. 122970-40-5

Isatoribine

Cat. No. B057017
M. Wt: 316.29 g/mol
InChI Key: TZYVRXZQAWPIAB-FCLHUMLKSA-N
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Description

Isatoribine is a selective agonist of TLR7 . It is a small molecule that elevates levels of interferon-alpha and provides antiviral and antimetastatic activity in a variety of murine systems . It interacts with a specific receptor, Toll-like receptor 7, or TLR7, that is present on certain immune system cells . The compound also has a promising toxicity profile in multiple species .


Synthesis Analysis

The original synthesis of Isatoribine, a nucleoside analogue potentially useful for the treatment of patients with chronic hepatitis C and other viral infections, suffered from various limitations . A practical and robust process was identified for the synthesis of an Isatoribine prodrug . This process relied on the practical manufacture of the base in a straightforward sequence in a streamlined glycosylation process, followed by an effective and regioselective enzymatic hydrolysis .


Molecular Structure Analysis

Isatoribine has a chemical formula of C10H12N4O6S . The average weight of the molecule is 316.29 and the monoisotopic weight is 316.047754826 .


Physical And Chemical Properties Analysis

Isatoribine is a small molecule with a chemical formula of C10H12N4O6S . The average weight of the molecule is 316.29 and the monoisotopic weight is 316.047754826 .

Scientific Research Applications

  • Antiviral Effects in Chronic Hepatitis C :

    • Isatoribine significantly reduced plasma HCV RNA levels in patients with chronic HCV, indicating its potential as an immune-based treatment for HCV. The reduction in viral load was associated with markers of heightened immune antiviral state, including increased levels of 2′-, 5′- oligoadenylate synthetase in blood. This treatment was well tolerated, with few mild to moderate side effects (Horsmans et al., 2005).
  • Process Development for Nucleoside Synthesis :

    • A practical and robust process for the synthesis of an Isatoribine pro-drug was demonstrated. This process involved streamlined glycosylation in xylene and effective regioselective enzymatic hydrolysis, run in a semicontinuous way, offering environmental benefits (Gallou et al., 2013).
  • Development as a Prodrug (ANA975) :

    • ANA975, an oral prodrug of Isatoribine, was developed to deliver clinically relevant levels of Isatoribine in plasma. This was significant in the phase I clinical study against HCV, showing rapid and effective conversion to Isatoribine and efficacy against various viral genotypes (Xiang et al., 2007).

properties

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18)/t2-,3-,4-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVRXZQAWPIAB-FCLHUMLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924330
Record name 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Isatoribine is believed to act by a mechanism of action involving interaction with Toll-like receptor 7 (TLR7) and stimulation of the patient's own immune system, but the precise mechanism by which isatoribine reduced viral load is unknown (possible mechanisms include an antiviral effect, modulation of innate immunity, or enhancement of cellular responses).
Record name Isatoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Isatoribine

CAS RN

122970-40-5
Record name Isatoribine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122970405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISATORIBINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DNT962H92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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